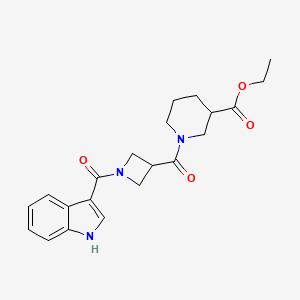
ethyl 1-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound with the molecular formula C21H25N3O4. It’s part of the indole family, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a prevalent moiety in selected alkaloids . The exact molecular structure analysis of this specific compound is not available in the retrieved information.Applications De Recherche Scientifique
Enantioselective Functionalization
Enantioselective Amine α-Functionalization via Palladium Catalyzed C–H Arylation of Thioamides : This research demonstrates the use of saturated aza-heterocycles, including ethyl amines and azetidines, in the enantioselective α-functionalization of C–H bonds using palladium catalysis. Such processes are crucial for drug discovery, showcasing the importance of these compounds in developing bioactive molecules with high enantioselectivity and regioselectivity (P. Jain et al., 2016).
Heterocyclic Synthesis
Tandem Cleavage of Hydrogenated β‐ and γ‐Carbolines : This study explores the synthesis of tetrahydroazocino[4,5-b]indoles and tetrahydroazocino[5,4-b]indoles, demonstrating the compound's utility in generating structures with potential acetylcholinesterase inhibitory activity, important for Alzheimer's disease research (L. Voskressensky et al., 2004).
Photophysical Studies
Photophysical Behavior of a Novel 4-Aza-Indole Derivative in Different Solvents : This research presents the study of a 4-aza-indole derivative’s photophysical properties, exhibiting reverse solvatochromism and high quantum yields in various solvents. Such findings highlight the compound’s potential applications in optical materials and sensors (Ebru Bozkurt & Ş. D. Doğan, 2018).
Allosteric Modulation Studies
Allosteric Modulation of the Cannabinoid CB1 Receptor : This investigation into novel compounds, including an ethyl indole derivative, at the cannabinoid CB1 receptor, elucidates their role as allosteric modulators. Such studies are vital for understanding receptor pharmacology and developing new therapeutic agents (Martin R. Price et al., 2005).
Antitumor Activity
Regioselective Synthesis and Stereochemical Structure of Anti-Tumor Active Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones : This work highlights the synthesis of dispiro compounds with significant anti-tumor properties, showcasing the compound's relevance in medicinal chemistry and cancer research (A. S. Girgis, 2009).
Mécanisme D'action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . .
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific structure and target. For example, some indole derivatives have shown inhibitory activity against certain viruses
Analyse Biochimique
Biochemical Properties
Ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The indole moiety within the compound is known to bind with high affinity to multiple receptors, influencing various biological pathways . This compound interacts with enzymes such as protein kinases, which are crucial in regulating cellular processes. The nature of these interactions often involves inhibition or activation of enzyme activity, leading to downstream effects on cellular functions .
Cellular Effects
Ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole moiety within the compound allows it to interact with specific receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain enzymes, such as protein kinases, which play a role in cell signaling pathways. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism within the body . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The indole moiety within the compound plays a crucial role in its metabolic activity, as it can undergo various biochemical transformations .
Transport and Distribution
The transport and distribution of ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
Ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Propriétés
IUPAC Name |
ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-28-21(27)14-6-5-9-23(11-14)19(25)15-12-24(13-15)20(26)17-10-22-18-8-4-3-7-16(17)18/h3-4,7-8,10,14-15,22H,2,5-6,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZIXQTMQAZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B2572298.png)
![N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2572302.png)
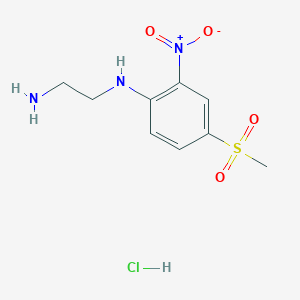
![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)
![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)

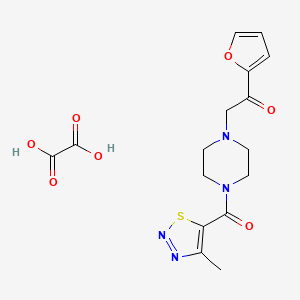
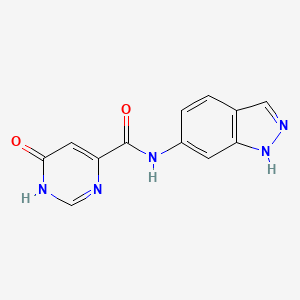
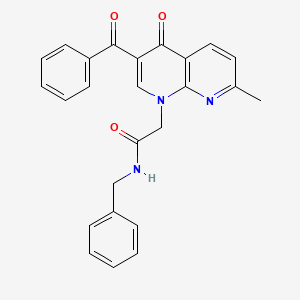
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572311.png)
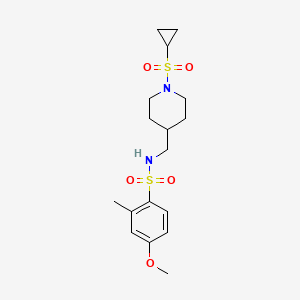
![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
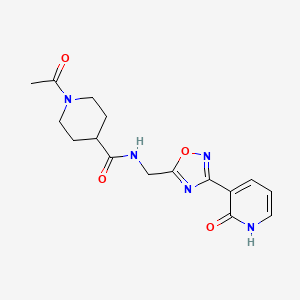
![Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2572320.png)
